molecular formula C8H10O B12058250 (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one

(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one

Cat. No.: B12058250
M. Wt: 122.16 g/mol
InChI Key: FNOOZJAPZFHNCW-RQJHMYQMSA-N
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Description

(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one is a bicyclic monoterpenoid derivative characterized by a norbornane skeleton (bicyclo[2.2.1]heptane) with a ketone group at position 2 and a methylidene substituent at position 3. Its stereochemistry at the 1S and 4R positions confers distinct conformational rigidity, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C8H10O/c1-5-6-2-3-7(4-6)8(5)9/h6-7H,1-4H2/t6-,7+/m1/s1

InChI Key

FNOOZJAPZFHNCW-RQJHMYQMSA-N

Isomeric SMILES

C=C1[C@@H]2CC[C@@H](C2)C1=O

Canonical SMILES

C=C1C2CCC(C2)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one typically involves the use of Diels-Alder reactions, which are known for forming bicyclic structures. One common method involves the reaction of cyclopentadiene with a suitable dienophile under controlled conditions to form the bicyclic framework. The methylene group can be introduced through subsequent reactions, such as Wittig or Tebbe reactions, which are known for converting carbonyl groups to methylene groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The methylene and ketone groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one is best understood through comparison with analogous bicyclic ketones (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Functional Groups/Substituents Biological Activity Applications Key Differentiators
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one 2-ketone, 3-methylidene Under investigation Asymmetric synthesis, catalysis Methylidene group enhances reactivity for Diels-Alder reactions
Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one) 2-ketone, 1,7,7-trimethyl Analgesic, anti-inflammatory Pharmaceuticals, fragrances Bulky methyl groups reduce ring strain; less reactive than methylidene derivatives
3-Hydroxybicyclo[2.2.1]heptan-2-one 2-ketone, 3-hydroxy Antimicrobial Organic synthesis intermediates Hydroxy group enables hydrogen bonding; polar vs. nonpolar reactivity
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one 3-ketone, nitrogen in bicyclic core Neuroactive, enzyme inhibition Medicinal chemistry, chiral auxiliaries Nitrogen atom facilitates hydrogen bonding; distinct pharmacokinetics
(1S,4R)-1,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one 2-ketone, 3-(4-methylbenzylidene) Endocrine disruption (potential) UV filters, cosmetics Aromatic substituent increases lipophilicity and photostability

Key Findings

Reactivity :

  • The methylidene group in the target compound enhances its electrophilicity, making it superior to camphor in cycloaddition reactions (e.g., Diels-Alder) .
  • Unlike 3-hydroxy derivatives, the absence of polar groups reduces hydrogen-bonding interactions, favoring hydrophobic environments .

Benzylidene-substituted analogs (e.g., 4-Methylbenzylidene camphor) are linked to estrogenic activity, highlighting the role of substituents in toxicity profiles .

Industrial Applications :

  • Camphor and benzylidene derivatives dominate cosmetics and pharmaceuticals, whereas the methylidene compound’s synthetic utility lies in catalysis and chiral intermediate synthesis .

Biological Activity

(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one, a bicyclic compound, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Profile

  • IUPAC Name: (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one
  • Molecular Formula: C10H14O
  • CAS Registry Number: 5794-03-6

Biological Activities

The biological activities of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one include antioxidant, anti-inflammatory, antiproliferative, and analgesic properties. Below is a summary of these activities:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties by reducing reactive oxygen species (ROS) production and modulating antioxidant enzyme activities such as superoxide dismutase and catalase. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases.

2. Anti-inflammatory Effects

(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one has been shown to modulate inflammatory pathways by affecting the expression of pro-inflammatory cytokines (e.g., IL-6 and IL-1β) and enzymes such as cyclooxygenase-2 (COX-2). This modulation can help in managing conditions characterized by chronic inflammation.

3. Antiproliferative Properties

The compound has demonstrated antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Mechanistically, it influences pathways associated with cell survival and proliferation, including the modulation of cyclin proteins and the activation of caspases.

4. Analgesic Activity

In animal models, (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one exhibited analgesic effects, suggesting potential applications in pain management therapies.

The mechanisms underlying the biological activities of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one are multifaceted:

  • Antioxidant Mechanism: The compound reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes and scavenging free radicals.
  • Anti-inflammatory Mechanism: It inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.
  • Antiproliferative Mechanism: The compound induces cell cycle arrest and apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one:

StudyFindings
MDPI Study Demonstrated that the compound reduces ROS production and enhances DNA damage repair mechanisms in cancer cells.
ACS Omega Reported antimicrobial activity against Gram-positive bacteria, indicating potential for broader therapeutic applications.
Environmental Health Perspectives Highlighted its role in modulating phase II metabolic enzymes, suggesting implications for detoxification processes in the body.

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